molecular formula C3H8N2O2 B11751542 (2R)-N,2-Dihydroxypropanimidamide

(2R)-N,2-Dihydroxypropanimidamide

Cat. No.: B11751542
M. Wt: 104.11 g/mol
InChI Key: TWQGERCRJDBWSY-UWTATZPHSA-N
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Description

(2R)-N,2-Dihydroxypropanimidamide is a chiral organic compound with significant potential in various scientific fields. Its unique structure, featuring both hydroxyl and amidine functional groups, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-N,2-Dihydroxypropanimidamide typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as ®-2-hydroxypropanoic acid.

    Amidation: The hydroxyl group of the precursor is converted into an amidine group through a series of reactions involving reagents like ammonia or amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as:

    Catalytic Processes: Utilizing catalysts to enhance reaction rates and yields.

    Continuous Flow Synthesis: Implementing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R)-N,2-Dihydroxypropanimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amidine group can be reduced to form amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like halides or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2R)-N,2-Dihydroxypropanimidamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2R)-N,2-Dihydroxypropanimidamide exerts its effects involves interactions with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: The binding of the compound to its target can activate or inhibit specific biochemical pathways, leading to the desired therapeutic or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-Methylpent-4-enoic acid: Shares a similar chiral center but differs in functional groups.

    (2R,6R)-Hydroxynorketamine: Another chiral compound with hydroxyl groups, used in different applications.

Uniqueness

(2R)-N,2-Dihydroxypropanimidamide is unique due to its combination of hydroxyl and amidine groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C3H8N2O2

Molecular Weight

104.11 g/mol

IUPAC Name

(2R)-N',2-dihydroxypropanimidamide

InChI

InChI=1S/C3H8N2O2/c1-2(6)3(4)5-7/h2,6-7H,1H3,(H2,4,5)/t2-/m1/s1

InChI Key

TWQGERCRJDBWSY-UWTATZPHSA-N

Isomeric SMILES

C[C@H](C(=NO)N)O

Canonical SMILES

CC(C(=NO)N)O

Origin of Product

United States

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